molecular formula C17H16ClN3O2 B11554538 2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-2-oxo-N-(1-phenylethyl)acetamide

2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-2-oxo-N-(1-phenylethyl)acetamide

Cat. No.: B11554538
M. Wt: 329.8 g/mol
InChI Key: LDAPPCJDHZZJMG-YBFXNURJSA-N
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Description

1-{N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(1-PHENYLETHYL)FORMAMIDE is a complex organic compound that falls under the category of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(1-PHENYLETHYL)FORMAMIDE typically involves the condensation reaction between 4-chlorobenzaldehyde and N-(1-phenylethyl)formohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process. The final product is often subjected to rigorous quality control measures to ensure its purity and suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

1-{N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(1-PHENYLETHYL)FORMAMIDE can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the Schiff base back to its corresponding amine and aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines and alcohols.

Scientific Research Applications

1-{N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(1-PHENYLETHYL)FORMAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: The compound has been studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: It is used in the synthesis of various organic compounds and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-{N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(1-PHENYLETHYL)FORMAMIDE involves its interaction with biological macromolecules such as proteins and nucleic acids. The compound can form covalent bonds with these macromolecules, leading to the inhibition of their normal functions. This interaction is often mediated by the formation of hydrogen bonds and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • 1-{N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]HYDRAZINECARBONYL}-N-(1-PHENYLETHYL)FORMAMIDE

Uniqueness

1-{N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(1-PHENYLETHYL)FORMAMIDE is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties

Properties

Molecular Formula

C17H16ClN3O2

Molecular Weight

329.8 g/mol

IUPAC Name

N'-[(E)-(4-chlorophenyl)methylideneamino]-N-(1-phenylethyl)oxamide

InChI

InChI=1S/C17H16ClN3O2/c1-12(14-5-3-2-4-6-14)20-16(22)17(23)21-19-11-13-7-9-15(18)10-8-13/h2-12H,1H3,(H,20,22)(H,21,23)/b19-11+

InChI Key

LDAPPCJDHZZJMG-YBFXNURJSA-N

Isomeric SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)Cl

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)Cl

solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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